N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)
CAS No.: 321694-20-6
Cat. No.: VC5485698
Molecular Formula: C24H22N2O6S2
Molecular Weight: 498.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321694-20-6 |
|---|---|
| Molecular Formula | C24H22N2O6S2 |
| Molecular Weight | 498.57 |
| IUPAC Name | 4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3 |
| Standard InChI Key | XLLVCULLOGKYOO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) is systematically named 4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide . Its IUPAC name reflects the naphthalene core (positions 1 and 4) bonded to two sulfonamide groups, each further substituted with a 4-methoxyphenyl moiety. The compound’s SMILES notation, , provides a detailed representation of its connectivity .
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is limited, structural analogs such as N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide exhibit dihedral angles between aromatic rings exceeding 80°, suggesting significant steric hindrance and non-planar conformations . Computational models predict similar behavior for N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide), with the sulfonamide groups adopting orthogonal orientations relative to the naphthalene plane .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 498.57 g/mol | |
| XLogP3-AA | 4.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 128 Ų |
Synthesis and Purification Strategies
Synthetic Pathways
The title compound is synthesized via a two-step sulfonylation reaction. A representative method involves refluxing 1,4-diaminonaphthalene with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. Alternatively, phosphorous oxychloride () has been employed as a condensing agent for analogous sulfonamide formations, as demonstrated in the synthesis of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide .
Physicochemical and Computational Properties
Solubility and Stability
Experimental solubility data remain undocumented, but computational models predict limited aqueous solubility (<1 mg/mL) due to the compound’s high logP value (4.2) . Stability under acidic or basic conditions is inferred from the robust sulfonamide linkages, which resist hydrolysis under mild conditions.
Spectroscopic Characterization
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